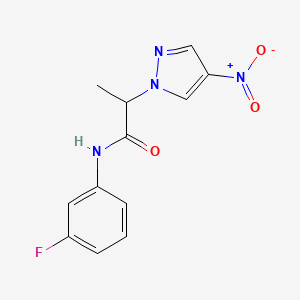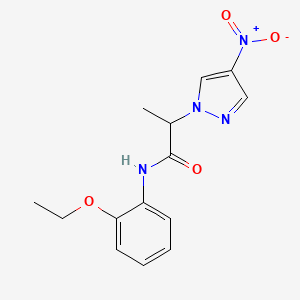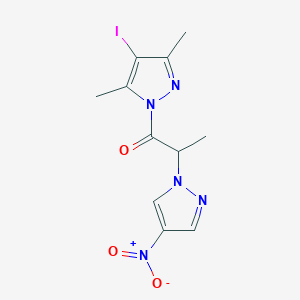![molecular formula C23H27NO5 B4307952 3-[4-(cyclopentyloxy)phenyl]-3-[(2-phenoxypropanoyl)amino]propanoic acid](/img/structure/B4307952.png)
3-[4-(cyclopentyloxy)phenyl]-3-[(2-phenoxypropanoyl)amino]propanoic acid
Overview
Description
3-[4-(cyclopentyloxy)phenyl]-3-[(2-phenoxypropanoyl)amino]propanoic acid is an organic compound with the molecular formula C23H27NO5 This compound is characterized by its complex structure, which includes a cyclopentyloxy group attached to a phenyl ring, and a phenoxypropanoyl group linked to an amino propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(cyclopentyloxy)phenyl]-3-[(2-phenoxypropanoyl)amino]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: The initial step involves the reaction of cyclopentanol with 4-bromophenol in the presence of a base such as potassium carbonate to form 4-(cyclopentyloxy)phenol.
Acylation Reaction: The 4-(cyclopentyloxy)phenol is then acylated with 2-phenoxypropanoic acid chloride in the presence of a base like pyridine to yield the intermediate 4-(cyclopentyloxy)phenyl 2-phenoxypropanoate.
Amidation Reaction: The final step involves the amidation of the intermediate with 3-aminopropanoic acid under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(cyclopentyloxy)phenyl]-3-[(2-phenoxypropanoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl and cyclopentyloxy groups can be oxidized under strong oxidizing conditions, such as using potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, particularly targeting the carbonyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[4-(cyclopentyloxy)phenyl]-3-[(2-phenoxypropanoyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(cyclopentyloxy)phenyl]-3-[(2-phenoxypropanoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a particular metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)propanoic acid: Similar in structure but lacks the cyclopentyloxy and phenoxypropanoyl groups.
3-[4-(Cyclopentyloxy)phenyl]-3-[(3-phenylbutanoyl)amino]propanoic acid: Similar but with a different acyl group.
Uniqueness
3-[4-(cyclopentyloxy)phenyl]-3-[(2-phenoxypropanoyl)amino]propanoic acid is unique due to the presence of both cyclopentyloxy and phenoxypropanoyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
3-(4-cyclopentyloxyphenyl)-3-(2-phenoxypropanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-16(28-18-7-3-2-4-8-18)23(27)24-21(15-22(25)26)17-11-13-20(14-12-17)29-19-9-5-6-10-19/h2-4,7-8,11-14,16,19,21H,5-6,9-10,15H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBUUVORXOOKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC2CCCC2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(methylsulfanyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4307885.png)
![ethyl 6'-amino-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-1-ethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4307894.png)
![7-AMINO-5-(5-BROMO-2-FLUOROPHENYL)-4-OXO-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE](/img/structure/B4307910.png)
![3-[4-(TERT-BUTYL)PHENYL]-3-[(2-METHYL-3-NITROBENZOYL)AMINO]PROPANOIC ACID](/img/structure/B4307923.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(4-chlorophenyl)propanoic acid](/img/structure/B4307928.png)
![3-(3-CHLOROPHENYL)-3-[(3,4,5-TRIETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4307940.png)
![3-(2-chloro-5-nitrophenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid](/img/structure/B4307948.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(3,4,5-triethoxybenzoyl)amino]propanoic acid](/img/structure/B4307958.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B4307959.png)

![3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid](/img/structure/B4307967.png)
![3-[4-(cyclopentyloxy)phenyl]-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B4307969.png)
